Chemical structure analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline
Chemical structure analysis of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline
This guide serves as a technical monograph for the chemical structure analysis, synthesis, and application of 4-(4-Morpholinopiperidin-1-ylsulfonyl)aniline .[1][2] This molecule represents a critical "hybrid scaffold" in medicinal chemistry, combining a primary aniline pharmacophore with a high-solubility morpholinopiperidine tail via a sulfonyl linker.[1][2]
Part 1: Chemical Identity & Structural Logic[1][2]
1.1 Nomenclature & Identification
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IUPAC Name: 4-[(4-Morpholin-4-ylpiperidin-1-yl)sulfonyl]aniline[1][2]
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Molecular Formula:
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Molecular Weight: 325.43 g/mol [2]
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Key Intermediate CAS (Precursor): 53617-35-9 (4-Morpholinopiperidine)[1][2]
1.2 Structural Deconstruction
The molecule is a tripartite system designed to balance potency with pharmacokinetic (PK) properties.
| Domain | Structure | Function |
| Head Group | Aniline (4-Aminophenyl) | Acts as the primary "warhead" or H-bond donor.[1][2] In kinase inhibitors, this moiety often forms hinge-region interactions (e.g., with the backbone carbonyl of the kinase ATP pocket). |
| Linker | Sulfonyl Group (-SO₂-) | Provides a rigid, polar spacer that orients the head and tail groups.[1][2] It is a classic bioisostere for amides but offers greater metabolic stability against proteases. |
| Tail Group | 4-Morpholinopiperidine | A "super-solubilizing" moiety.[1][2] The piperidine ring provides steric bulk, while the morpholine ether oxygen and tertiary amine lower the LogP, improving oral bioavailability and reducing plasma protein binding. |
Part 2: Synthesis & Reaction Protocol
Directive: The following protocol is designed for high-purity synthesis suitable for biological screening. It utilizes a protection-deprotection strategy to prevent polymerization of the aniline.[1][2]
2.1 Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic pathway utilizing N-acetyl protection to ensure regioselectivity.
2.2 Step-by-Step Protocol
Step 1: Sulfonylation (Coupling)
Goal: Attach the solubilizing tail to the protected aniline.
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Reagents:
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A: N-Acetylsulfanilyl chloride (1.0 eq, 23.3 g).
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B: 4-Morpholinopiperidine (1.1 eq, 18.7 g).
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Base: Triethylamine (TEA) (2.5 eq).
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Solvent: Dichloromethane (DCM) (anhydrous).
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Procedure:
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Dissolve B and TEA in DCM at 0°C under nitrogen atmosphere.
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Add A portion-wise over 30 minutes to control exotherm.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Validation: Monitor by TLC (5% MeOH in DCM). Product should appear as a lower Rf spot compared to sulfonyl chloride.
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Workup: Wash with water (2x), brine (1x), dry over MgSO₄, and concentrate.
Step 2: Deprotection (Hydrolysis)
Goal: Reveal the free amine.
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Reagents: 6N HCl (aqueous), Ethanol.
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Procedure:
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Dissolve the intermediate from Step 1 in Ethanol.
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Add 6N HCl (5 eq) and reflux at 80°C for 2 hours.
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Critical Checkpoint: Reaction is complete when the acetyl methyl singlet (~2.1 ppm) disappears in NMR.
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Isolation:
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Cool to RT. Neutralize with NaOH to pH 8-9.
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Extract with EtOAc or DCM/iPrOH (3:1) if solubility is an issue.
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Recrystallize from Ethanol/Water.
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Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.
3.1 Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Standard for polar sulfonamides).
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 7.38 | Doublet (J=8.8 Hz) | 2H | Ar-H (meta to NH₂) | Deshielded by electron-withdrawing Sulfonyl group.[1][2] |
| 6.62 | Doublet (J=8.8 Hz) | 2H | Ar-H (ortho to NH₂) | Shielded by electron-donating Amino group.[1][2] |
| 6.05 | Broad Singlet | 2H | -NH₂ | Exchangeable protons; shift varies with concentration.[1][2] |
| 3.60 | Triplet (J=4.5 Hz) | 2H | Piperidine-H (eq) | Protons adjacent to Sulfonamide nitrogen (deshielded). |
| 3.52 | Triplet (J=4.6 Hz) | 4H | Morpholine-O-CH₂ | Characteristic ether protons (stable reference point).[1][2] |
| 2.40 - 2.50 | Multiplet | 4H | Morpholine-N-CH₂ | Overlap with DMSO solvent peak often occurs here.[1][2] |
| 2.25 | Multiplet | 2H | Piperidine-H (ax) | Axial protons adjacent to sulfonamide.[2] |
| 2.15 | Multiplet | 1H | Piperidine-CH (C4) | Methine proton linking the two rings. |
| 1.75 / 1.35 | Multiplets | 4H | Piperidine-C3/C5 | Ring methylene protons.[1][2] |
3.2 Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode).
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Expected [M+H]⁺: 326.15 m/z.
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Fragmentation Pattern:
Part 4: Functional Applications in Drug Discovery[1]
This molecule is rarely a drug in itself but is a high-value fragment used to optimize lead compounds.[1][2]
4.1 Solubility & PK Optimization
The 4-morpholinopiperidine tail is a "privileged structure" in medicinal chemistry.[1][2]
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LogP Modulation: The morpholine oxygen reduces lipophilicity (LogP ~0.5), preventing the molecule from becoming a "grease ball" (highly lipophilic, low solubility).
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Lysosomotropism: The tertiary amine (pKa ~8.5) allows the molecule to accumulate in acidic compartments (lysosomes), potentially increasing the volume of distribution (Vd).
4.2 Target Classes
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Kinase Inhibitors: Used in ALK and EGFR inhibitors (e.g., analogs of Alectinib or Gefitinib) where the aniline binds to the hinge region and the tail extends into the solvent-exposed area.
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MMP Inhibitors: The sulfonyl group acts as a zinc-binding group (ZBG) bioisostere or anchors the molecule in the S1' pocket of Matrix Metalloproteinases.
4.3 Pharmacophore Logic Diagram
Figure 2: Pharmacophore map showing the functional role of each domain in protein-ligand binding.[1][2]
References
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Synthesis of Sulfonamides: "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." RSC Advances.
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Morpholine in MedChem: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 2020.[3]
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Intermediate Characterization: "4-(Piperidin-4-ylsulfonyl)aniline synthesis and properties." EvitaChem Technical Data.
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Piperidine Scaffolds: "Piperazine and morpholine: Synthetic preview and pharmaceutical applications." Journal of Chemical and Pharmaceutical Research.
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Precursor Data: "4-Morpholinopiperidine Chemical Properties and Synthesis." ChemicalBook.
